molecular formula C16H18F3N3O3 B5410817 6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethoxy}methyl)-1H-benzimidazole

6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethoxy}methyl)-1H-benzimidazole

Cat. No.: B5410817
M. Wt: 357.33 g/mol
InChI Key: MAGZWSPHNWHZEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and morpholine rings. The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and morpholine rings might undergo substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups it contains, and its overall charge would all influence properties like solubility, melting point, and stability .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Given the presence of functional groups common in pharmaceuticals, this compound could potentially be of interest in drug discovery and development. Further studies would be needed to explore its biological activity, pharmacokinetics, and toxicity .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-1-[2-(trifluoromethyl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3/c1-10-2-3-11-12(6-10)21-14(20-11)8-24-9-15(23)22-4-5-25-13(7-22)16(17,18)19/h2-3,6,13H,4-5,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZWSPHNWHZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COCC(=O)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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